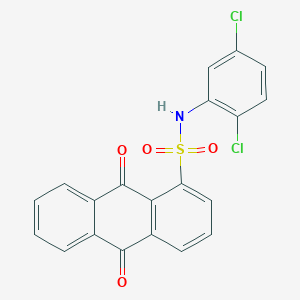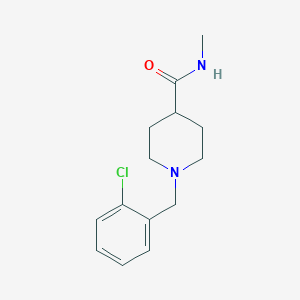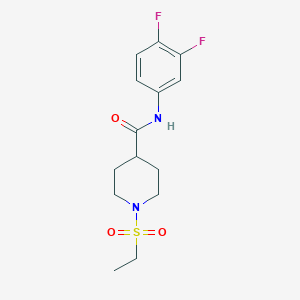
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative of anthracene, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the inhibition of various signaling pathways that are involved in cancer and inflammation. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide inhibits the activity of c-Myc by binding to its transcriptional activation domain and preventing its interaction with other proteins. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and its binding to DNA.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its high potency and selectivity for its target proteins. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations, which makes it an attractive compound for use in lab experiments. However, one of the limitations of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of more potent and selective derivatives of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide for use in cancer and inflammation research. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in animal models and humans. Finally, the potential use of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in other areas of research, such as neurodegenerative diseases and cardiovascular disease, should be explored.
Synthesemethoden
The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield the final compound. The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is relatively straightforward and can be achieved in a few steps with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is in the field of cancer research. Studies have shown that N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide exhibits potent anticancer effects by inhibiting the activity of the oncoprotein c-Myc, which is overexpressed in many types of cancer. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Another potential application of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is in the field of inflammation research. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4S/c21-11-8-9-15(22)16(10-11)23-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHJSQHHJBEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)

![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)

![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)

![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)